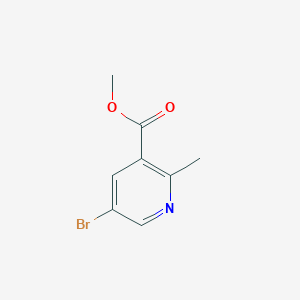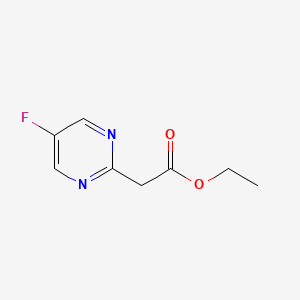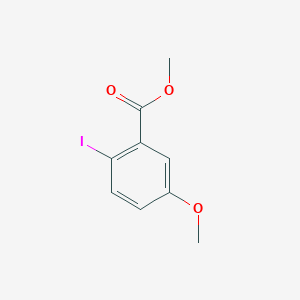![molecular formula C14H17N3O B1427787 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239730-22-3](/img/structure/B1427787.png)
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Vue d'ensemble
Description
The compound “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a type of 1,2,4-oxadiazole derivative . 1,2,4-oxadiazoles are known for their anti-bacterial and anti-fungal activity .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine”, involves a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The structure of this compound is represented by the SMILES stringC1CC(CC(N1)C2=NOC(=N2)C3=CC=CC=C3) . Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds like 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine have attracted researchers due to their significant biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and studied for their antibacterial properties. These compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antifungal Applications
Some novel derivatives of 1,3,4-oxadiazole, similar in structure to 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, have been developed as antifungal agents. These compounds demonstrated promising activity against various fungal species, with some showing comparable effectiveness to established antifungal drugs (Sangshetti & Shinde, 2011).
Potential in Tubulin Inhibition
A unique chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These agents act as tubulin inhibitors, suggesting potential applications in cancer therapy. Their ability to inhibit tubulin and impact cell division was confirmed through biochemical assays and cellular studies (Krasavin et al., 2014).
Antimicrobial Effects
Compounds containing the 1,2,4-oxadiazole ring and a piperidine moiety have shown strong antimicrobial activity. A structure–activity relationship study of these compounds provided insights into their antimicrobial efficacy (Krolenko et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSWYRGMFOBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



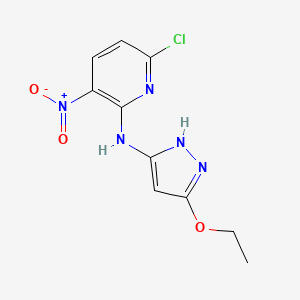
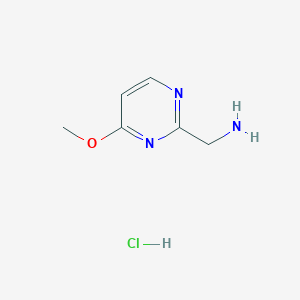
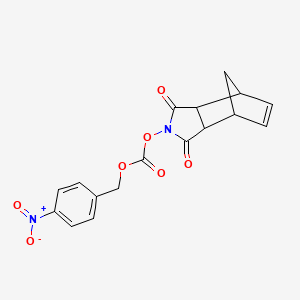
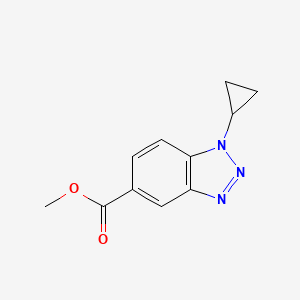
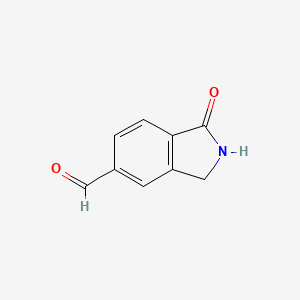
![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
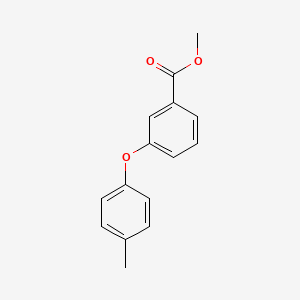
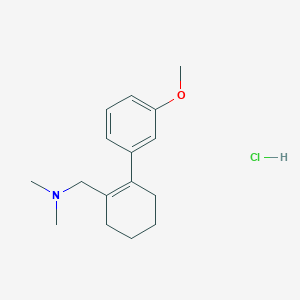
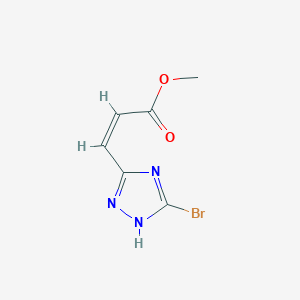
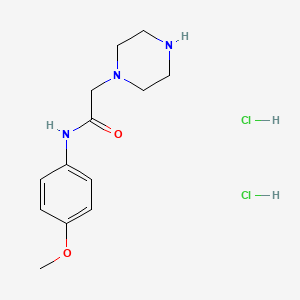
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
